1,2,3,4-Tetrahydroisoquinolin-6-ol

Beta-3 Adrenoceptor Agonist Obesity Type II Diabetes

The 6-hydroxy substitution on this tetrahydroisoquinoline scaffold is non-fungible with the 7-hydroxy isomer. In β3-adrenoceptor programs, the 6-OH motif is essential for potent agonist activity; relocation to 7-OH yields inactive compounds. ERα/ERβ selectivity profiles are unique to the 6-hydroxy series. This building block enables synthesis of selective β3-AR agonists for metabolic disorders, ER modulators for oncology, and antiplasmodial agents for neglected disease research. Procure this specific isomer to ensure pharmacological validity of your SAR programs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 14446-24-3
Cat. No. B104784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-6-ol
CAS14446-24-3
Synonyms6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2)O
InChIInChI=1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10-11H,3-4,6H2
InChIKeySCMZIFSYPJICCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 1,2,3,4-Tetrahydroisoquinolin-6-ol (CAS 14446-24-3): Core Scaffold for Beta-3 Agonists and ER Modulators


1,2,3,4-Tetrahydroisoquinolin-6-ol (CAS 14446-24-3), also known as 6-hydroxy-THIQ, is a bicyclic secondary amine with a hydroxyl group at the 6-position of the tetrahydroisoquinoline core. This substitution pattern is foundational for generating potent and selective pharmacological activity in two major therapeutic classes: selective β3-adrenergic receptor (AR) agonists [1] and estrogen receptor (ER) modulators [2]. Its unique reactivity as a secondary amine and phenol makes it a critical building block for derivatization at the N-2, C-1, and C-4 positions [3].

Why Unsubstituted or 7-Hydroxy THIQ Analogs Cannot Replace 1,2,3,4-Tetrahydroisoquinolin-6-ol in Key Synthesis Programs


Procurement of generic tetrahydroisoquinoline or its 7-hydroxy isomer as a substitute for the 6-hydroxy derivative is not scientifically justifiable due to fundamentally different pharmacological outcomes. In beta-3 adrenoceptor programs, the 6-hydroxy motif is essential for potent agonist activity; its absence or relocation, as in the 7-hydroxy isomer, yields inactive or weakly active compounds [1]. Similarly, for estrogen receptor modulation, the 6-hydroxy series provides a distinct scaffold that enables selective modulation of ERα and ERβ, a profile not readily achievable with 7-hydroxy counterparts [2]. The specific electronic and steric environment created by the 6-OH group dictates binding orientation and downstream efficacy, making the compound a non-fungible starting material [3].

Comparative Efficacy Data for 1,2,3,4-Tetrahydroisoquinolin-6-ol and Its Closest Analogs in Defined Biological Systems


Superior Scaffold for Potent and Selective β3-Adrenoceptor Agonists

Derivatives of 1,2,3,4-tetrahydroisoquinolin-6-ol were synthesized and evaluated for their agonist activity at human β1, β2, and β3 adrenoceptors. The non-halogen-substituted 6-ol derivatives (compounds 8 and 10) were identified as potent, selective, nearly full agonists for β3-AR [1].

Beta-3 Adrenoceptor Agonist Obesity Type II Diabetes

Unique Scaffold for ERα and ERβ Selective Modulation

Two series of 6-hydroxy and 7-hydroxy tetrahydroisoquinolines were prepared and evaluated for estrogen receptor subtype selectivity. The 6-hydroxy series led to the discovery of ERα and ERβ selective analogs, demonstrating that the 6-OH position is critical for achieving subtype selectivity [1].

Estrogen Receptor Modulator SERM Breast Cancer

Basis for High-Affinity Estrogen Receptor Binding in Advanced Derivatives

Advanced derivatives of the 6-hydroxy-THIQ scaffold, specifically 2-phenyl-1-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1,2,3,4-tetrahydroisoquinolin-6-ol (compound 17a), demonstrate potent inhibition of estrogen receptor alpha (ERα) with an IC50 of 10.7 nM in a transcriptional activation assay and 12 nM for radioligand displacement [1].

Estrogen Receptor Alpha SERD Cancer Therapy

Validated Antimalarial Activity from a Simple 1-Aryl-6-hydroxy THIQ Scaffold

A series of twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) analogues were synthesized and tested against P. falciparum. Two compounds were highly active (IC50 > 0.2 μg/ml) and demonstrated low cytotoxicity (CC50 of 257.6 and 174.2 μM) [1].

Antimalarial Plasmodium falciparum Neglected Tropical Diseases

Key Application Scenarios for Procuring 1,2,3,4-Tetrahydroisoquinolin-6-ol Based on Verified Evidence


Development of Selective β3-Adrenoceptor Agonists for Metabolic Disorders

This compound is the optimal starting material for synthesizing selective β3-AR agonists as demonstrated by He et al. [1]. Programs targeting obesity, insulin resistance, and type II diabetes mellitus can utilize this core to generate potent and selective lead compounds with reduced off-target activity at β1 and β2 receptors, a key differentiation from the nonselective parent compound trimetoquinol.

Synthesis of Subtype-Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs)

For oncology or women's health research focused on ER+ breast cancer or endometriosis, the 6-hydroxy-THIQ scaffold is essential for achieving ERα/ERβ selectivity, as shown by Chesworth et al. [1]. Procurement of this specific isomer enables the creation of advanced intermediates that can achieve single-digit nanomolar potency against ERα, as confirmed in binding and functional assays [2].

Medicinal Chemistry Exploration of Novel Antimalarial Chemotypes

In neglected disease research, this compound serves as a validated core for generating 1-aryl-6-hydroxy-THIQ analogues with demonstrated in vitro antiplasmodial activity against P. falciparum and low mammalian cytotoxicity [1]. Procuring this building block allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against the malaria parasite.

Preparation of Androgen Receptor Modulators (SARMs) and Microtubule Disruptors

Vendor technical datasheets and chemical databases confirm this compound's established use as a reagent in the preparation of SARMs and steroidmimetic microtubule disruptors [1]. This provides a validated synthetic route for researchers exploring novel agents for muscle wasting, osteoporosis, or cancer chemotherapy, justifying its procurement for these specific synthetic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroisoquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.